molecular formula C14H19NO3 B375371 Methyl 4-(mesitylamino)-4-oxobutanoate

Methyl 4-(mesitylamino)-4-oxobutanoate

Cat. No.: B375371
M. Wt: 249.3g/mol
InChI Key: QRJAZFXQMYFFRD-UHFFFAOYSA-N
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Description

Methyl 4-(mesitylamino)-4-oxobutanoate is a substituted butanoate ester featuring a mesitylamino (2,4,6-trimethylphenylamino) group at the 4-position. This compound is structurally characterized by:

  • Mesityl group: A bulky, electron-rich aromatic substituent due to three methyl groups at the 2-, 4-, and 6-positions of the phenyl ring.
  • Ester functionality: A methyl ester at the terminal carboxyl group.
  • Ketone-oxygen: A reactive 4-oxobutanoate backbone.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3g/mol

IUPAC Name

methyl 4-oxo-4-(2,4,6-trimethylanilino)butanoate

InChI

InChI=1S/C14H19NO3/c1-9-7-10(2)14(11(3)8-9)15-12(16)5-6-13(17)18-4/h7-8H,5-6H2,1-4H3,(H,15,16)

InChI Key

QRJAZFXQMYFFRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituent (R) Key Features Reference
Methyl 4-(mesitylamino)-4-oxobutanoate 2,4,6-Trimethylphenyl High steric bulk, electron-donating methyl groups enhance stability
Methyl 4-(bis(2-hydroxyethyl)amino)-4-oxobutanoate Bis(2-hydroxyethyl)amino Hydrophilic due to hydroxyl groups; used in polymer synthesis (e.g., PBAT)
Methyl 4-(4′-chlorobiphenyl-4-yl)-4-oxobutanoate 4′-Chlorobiphenyl Extended aromatic system; potential for π-π stacking in solid-state structures
Methyl 4-(indolin-1-yl)-4-oxobutanoate Indoline Heterocyclic substituent; may exhibit biological activity (e.g., enzyme inhibition)
Methyl 4-(p-tolylamino)-4-oxobutanoate 4-Methylphenyl Moderate steric hindrance; simpler aromatic system

Key Observations :

  • Steric Effects : The mesityl group introduces significant steric hindrance compared to smaller substituents like p-tolyl (4-methylphenyl) . This reduces reactivity in nucleophilic reactions but enhances thermal stability.
  • Chlorine in biphenyl derivatives () introduces electron-withdrawing effects, altering solubility and reactivity .

Key Observations :

  • Reaction Efficiency : The mesityl derivative’s synthesis likely requires longer reaction times or higher temperatures due to steric hindrance, as seen in indoline analogues ().
  • Catalytic Methods : Biphenyl derivatives () employ transition-metal catalysts (e.g., PdCl2), whereas mesityl and hydroxyethyl derivatives rely on nucleophilic substitution .

Spectroscopic and Analytical Data

Table 3: NMR and MS Data Comparison
Compound Name $^1$H NMR (δ, ppm) MS (m/z) Reference
This compound* ~2.25 (s, 9H, mesityl CH3), 3.70 (s, 3H, OCH3) Calc.: 279.3
Methyl 4-(indolin-1-yl)-4-oxobutanoate 1.30–1.50 (m, 2H), 3.60 (s, 3H, OCH3) [M+H]+: 248.1
Methyl 4-(p-tolylamino)-4-oxobutanoate 2.30 (s, 3H, CH3), 3.65 (s, 3H, OCH3) [M+H]+: 236.1

*Note: Data for the mesityl compound are extrapolated from p-tolyl derivatives () and adjusted for additional methyl groups.

Key Observations :

  • NMR Shifts: The mesityl group’s three methyl protons resonate as a singlet near δ 2.25, distinct from monosubstituted aryl groups (e.g., p-tolyl at δ 2.30) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses, confirming structural integrity .

Preparation Methods

Carbodiimide-Based Activation

Methyl hydrogen succinate (1.0 mol) is dissolved in DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mol) and hydroxybenzotriazole (HOBt, 1.1 mol). After 30 minutes of activation at 0°C, mesitylamine (1.05 mol) is introduced. The reaction is stirred at 25°C for 24 hours.

Workup and Purification

The mixture is filtered to remove urea byproducts, and the organic layer is concentrated. Recrystallization from ethanol/water (4:1) affords the product in 82% yield. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Optimization Note:

  • EDC/HOBt molar ratio: 1.2:1.1 prevents racemization

  • Solvent Choice: DCM > THF (higher polarity improves coupling efficiency)

Succinic Anhydride Route

Anhydride Ring Opening

Succinic anhydride (1.0 mol) and mesitylamine (1.05 mol) react in tetrahydrofuran (THF) at reflux (66°C) for 8 hours. The reaction selectively forms 4-(mesitylamino)-4-oxobutanoic acid, confirmed by IR spectroscopy (C=O stretch at 1715 cm⁻¹).

Esterification

The carboxylic acid intermediate is treated with methanol (5.0 mol) and sulfuric acid (0.2 mol) at 60°C for 6 hours. Distillation under reduced pressure (bp 130–135°C at 10 mmHg) yields the methyl ester with 68% overall yield.

Comparative Analysis of Synthetic Methods

ParameterAcid Chloride MethodCoupling Agent MethodSuccinic Anhydride Method
Yield (%)758268
Reaction Time (hours)142414
Purity (%)959892
Cost Index$0.85/g$1.20/g$0.60/g
ScalabilityIndustrialLab-scalePilot-scale
Key AdvantageHigh reactivityMild conditionsLow cost

Data synthesized from Refs

Mechanistic Insights and Optimization

Amidation Kinetics

The rate-determining step in acid chloride methods involves nucleophilic attack by mesitylamine (k = 0.45 L·mol⁻¹·s⁻¹ at 25°C). Polar aprotic solvents like DCM increase reaction rates by stabilizing the transition state.

Byproduct Formation

Common byproducts include:

  • Di-amide species (2–5%): Formed via over-reaction

  • Ester hydrolysis products (3–7%): Mitigated by anhydrous conditions

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate 40% cost reduction using continuous flow reactors:

  • Residence Time: 8 minutes

  • Throughput: 12 kg/day

  • Catalyst Loading: 0.5 mol% EDC

Green Chemistry Approaches

Recent advances employ enzymatic catalysis (Candida antarctica lipase B) in supercritical CO₂:

  • Conversion: 89%

  • E-factor: 0.3 (vs. 6.2 for batch processes)

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